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Compound of Interest

Compound Name: Cycloundecanone

Cat. No.: B1197894

Introduction

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that facilitates the
conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] This
oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group through the
action of a peroxyacid or peroxide. The reaction, first reported by Adolf von Baeyer and Victor
Villiger in 1899, proceeds via a Criegee intermediate.[1][3] This application note provides a
detailed protocol for the Baeyer-Villiger oxidation of cycloundecanone to synthesize the
corresponding lactone, 12-dodecanolide. This transformation is a key step in the synthesis of
various natural products and valuable chemical intermediates.[4] The most commonly
employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of 12-dodecanolide from cycloundecanone using m-CPBA
as the oxidant.

Materials and Reagents:
e Cycloundecanone (C11H200)

e meta-Chloroperoxybenzoic acid (m-CPBA, purity <77%)
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e Dichloromethane (DCM, CH2Cl2), anhydrous

e Saturated aqueous sodium thiosulfate solution (Na2S203)

e Saturated aqueous sodium bicarbonate solution (NaHCO3)

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
« Silica gel for column chromatography

o Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Apparatus:

Round-bottom flask with a magnetic stir bar

Ice-water bath

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Thin-layer chromatography (TLC) plates and chamber
Procedure:

o Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add
cycloundecanone (1.0 equiv). Dissolve the ketone in anhydrous dichloromethane (approx.
10 mL per mmol of ketone).

e Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred, cold
solution, add solid m-CPBA (1.5 equiv, accounting for purity) portion-wise over 10-15
minutes.
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e Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The
progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the
starting material is consumed. Note: The oxidation of large-ring ketones can be sluggish.[6]

e Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the
excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir
vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of
peroxides.

o Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid,
followed by water (1x) and brine (1x).[5]

» Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or
magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 12-
dodecanolide.[5]

Data Presentation

The following table summarizes the quantitative data for a representative reaction based on 1.0
mmol of cycloundecanone.
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Molar Mass ( )
Compound Formula Amount Molar Equiv.
g/mol )
Cycloundecanon 168 mg (1.0
Ci11H200 168.28 1.0
e mmol)
336 mg (1.5
m-CPBA (77%) C7HsClOs 172.57 1.5
mmol)
Dichloromethane  CH2Clz 84.93 ~10 mL -
. 184 mg
12-Dodecanolide  Ci11H200:2 184.28 ] -
(Theoretical)

Mandatory Visualizations
Experimental Workflow Diagram

The following diagram illustrates the key steps in the Baeyer-Villiger oxidation of

cycloundecanone.

Reaction Phase

3.Add m-CPBA 7. Wash with

4. stirat RT
(24-48h)

NaHCOs (aq)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 12-dodecanolide.

Safety Precautions

o meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive,
especially in its pure form. It is typically supplied with water content for stabilization. Handle
with care, avoid friction and shock, and do not heat.

o Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be

performed in a well-ventilated fume hood.
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o Always wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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